Product packaging for 2,6-Diethoxyphenol(Cat. No.:CAS No. 90132-55-1)

2,6-Diethoxyphenol

Cat. No.: B14373892
CAS No.: 90132-55-1
M. Wt: 182.22 g/mol
InChI Key: SMSZXONJAYKZCU-UHFFFAOYSA-N
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Description

2,6-Diethoxyphenol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B14373892 2,6-Diethoxyphenol CAS No. 90132-55-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90132-55-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2,6-diethoxyphenol

InChI

InChI=1S/C10H14O3/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7,11H,3-4H2,1-2H3

InChI Key

SMSZXONJAYKZCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)O

Origin of Product

United States

Synthetic Methodologies for 2,6 Diethoxyphenol and Analogues

Synthetic Routes to 2,6-Diethoxyphenol Derivatives and Analogues

Preparation of Halogenated Derivatives of this compound (e.g., 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one)

The synthesis of halogenated derivatives of this compound can be approached through several established organic chemistry methodologies. These methods primarily involve either direct halogenation of the aromatic ring or functionalization of the phenol (B47542) with a halogen-containing side chain. Given the electron-rich nature of the this compound ring, electrophilic aromatic substitution is a primary pathway for introducing halogen atoms directly onto the benzene (B151609) ring.

Direct Halogenation: The two ethoxy groups are strong activating, ortho-, para-directing groups. Since the ortho positions are blocked, electrophilic substitution is strongly directed to the para position (C4). Standard halogenating agents can be employed. For instance, bromination can be achieved using N-Bromosuccinimide (NBS), and chlorination can be carried out using N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Iodination can be performed using iodine in the presence of an oxidizing agent or N-Iodosuccinimide (NIS). These reactions typically proceed under mild conditions.

Synthesis of Acyl- and Halogen-Containing Derivatives: The preparation of a specific derivative like 1-chloro-1-(2,6-diethoxyphenyl)propan-2-one (B14046171) involves a multi-step approach, as direct synthesis is not commonly documented. A plausible and efficient method is the Friedel-Crafts acylation of this compound. libretexts.orgsigmaaldrich.cn This reaction involves an electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring. savemyexams.com

A proposed synthetic pathway would be:

Friedel-Crafts Acylation: this compound would be reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ethoxy groups direct the acylation to the C4 position, yielding 1-(2,6-diethoxy-4-hydroxyphenyl)propan-1-one.

Alpha-Halogenation: The resulting ketone can then undergo α-halogenation. The target compound, 1-chloro-1-(2,6-diethoxyphenyl)propan-2-one, has a different structure than what would be produced by this pathway. A more likely synthetic route to the specified example involves the Friedel-Crafts acylation of 1,3-diethoxybenzene (B1583337) with a suitable chloro-substituted acyl chloride, followed by further functional group manipulations if necessary. For instance, reacting 1,3-diethoxybenzene with 2-chloropropanoyl chloride could yield 1-(2,6-diethoxyphenyl)-2-chloropropan-1-one.

A study on the Friedel-Crafts reaction of the related 2,6-dimethoxyphenol (B48157) with propanoyl chloride at elevated temperatures showed a selective cleavage of one methoxy (B1213986) group followed by acylation at the meta position relative to the hydroxyl group. nih.gov This highlights that reaction conditions are critical and can lead to unexpected rearrangements or dealkylation.

Comparative Synthetic Approaches with Related Alkoxyphenols (e.g., 2,6-Dimethoxyphenol)

The synthesis of this compound shares common principles with the preparation of its widely studied analog, 2,6-dimethoxyphenol (syringol), primarily relying on the etherification of a polyhydroxylated benzene precursor. However, the choice of alkylating agent and specific reaction conditions differ.

Williamson Ether Synthesis: The most fundamental approach for preparing both this compound and 2,6-dimethoxyphenol is the Williamson ether synthesis. libretexts.orgbyjus.com This method involves the reaction of a phenoxide ion with an alkyl halide. youtube.commasterorganicchemistry.com

For 2,6-Dimethoxyphenol: The synthesis typically starts from pyrogallol (B1678534) (1,2,3-trihydroxybenzene). Pyrogallol is reacted with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. chemicalbook.com A high-yield method involves using dimethyl carbonate as the methylating agent in a microreactor with tetrabutylammonium (B224687) bromide (TBAB) as a catalyst, achieving yields up to 91% with 99% purity. google.com

For this compound: A similar strategy is employed, starting with pyrogallol and using an ethylating agent like ethyl iodide or diethyl sulfate. The general mechanism involves the deprotonation of the hydroxyl groups by a base to form the more nucleophilic phenoxide ions, which then attack the electrophilic carbon of the ethylating agent in an SN2 reaction. byjus.comgold-chemistry.org

Alternative Synthetic Routes: Alternative pathways have been developed, particularly for 2,6-dimethoxyphenol, which offer different advantages in terms of starting materials and reaction conditions.

From Halogenated Phenols: 2,6-dimethoxyphenol can be synthesized from 2,6-dibromophenol (B46663) by treatment with sodium methoxide (B1231860) in the presence of a copper catalyst, with reported yields around 60%. prepchem.com This nucleophilic aromatic substitution approach replaces the halogen atoms with methoxy groups. A similar route could theoretically be applied for this compound using sodium ethoxide.

From Lignin (B12514952) Degradation: Both guaiacol (B22219) (2-methoxyphenol) and 2,6-dimethoxyphenol can be obtained from the degradation of bamboo lignin under basic conditions with a metal catalyst. guidechem.com This provides a route from a renewable biomass source.

Demethylation/Dealkylation: 2,6-dimethoxyphenol can be demethylated to produce pyrogallol. google.com Conversely, selective demethylation of 1,2,3-trimethoxybenzene (B147658) can also yield 2,6-dimethoxyphenol. chemicalbook.com

The following tables provide a comparative overview of different synthetic methods for 2,6-dimethoxyphenol.

Table 1: Synthesis of 2,6-Dimethoxyphenol via Etherification of Pyrogallol

Methylating AgentCatalyst/BaseSolventKey ConditionsYieldReference
Dimethyl CarbonateTetrabutylammonium Bromide (TBAB)Methanol135°C, 5 MPa, microreactor91% google.com
Methyl IodideAlkaline aqueous mediumWaterNot specifiedNot specified chemicalbook.com

Table 2: Alternative Syntheses of 2,6-Dimethoxyphenol

Starting MaterialReagentsKey ConditionsYieldReference
2,6-DibromophenolSodium methoxide, Cuprous iodideMethanol, Dimethylformamide, Reflux60% prepchem.com
Bamboo LigninNaOH, Metal catalystHigh pressure, HeatNot specified guidechem.com

The synthesis of this compound generally follows the same principles as its dimethoxy counterpart, with the primary difference being the use of ethylating instead of methylating agents. The choice of synthetic route depends on factors such as starting material availability, cost, desired yield, and scalability.

Reaction Mechanisms and Reactivity of 2,6 Diethoxyphenol

Mechanistic Investigations of Phenol (B47542) Derivatives

The study of phenol derivatives provides a fundamental understanding of the reaction mechanisms applicable to 2,6-diethoxyphenol. Phenols are aromatic compounds with a hydroxyl (-OH) group directly attached to a benzene (B151609) ring, which dictates their chemical behavior. patsnap.com

Phenols are highly susceptible to electrophilic aromatic substitution (EAS) because the hydroxyl group is a powerful activating group. patsnap.combyjus.com It donates electron density to the aromatic ring, thereby stabilizing the intermediate carbocation (arenium ion) formed during the reaction. byjus.commasterorganicchemistry.combdu.ac.in This activation is most pronounced at the ortho and para positions. byjus.combdu.ac.inmlsu.ac.in

The general mechanism for electrophilic aromatic substitution proceeds in two steps: masterorganicchemistry.com

The aromatic ring's π-electron system attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation. This step is typically the slow, rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com

A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic substitution reactions for phenols include halogenation, nitration, and sulfonation. patsnap.combdu.ac.in For instance, phenol reacts with bromine in a non-polar solvent to produce a mixture of ortho- and para-bromophenol. bdu.ac.in With excess bromine water, it forms 2,4,6-tribromophenol. byjus.combdu.ac.in Nitration with dilute nitric acid yields a mixture of ortho- and para-nitrophenols, while concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.combdu.ac.in

Aromatic rings are generally nucleophilic and thus resistant to nucleophilic attack. govtpgcdatia.ac.in However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orgwikipedia.org These groups activate the ring for nucleophilic attack by delocalizing the negative charge of the intermediate. wikipedia.org

The SNAr mechanism typically involves two steps: libretexts.org

A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The leaving group departs, restoring the aromaticity of the ring.

For this reaction to proceed, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the anionic intermediate through resonance. libretexts.org While SN1 and SN2 reactions are uncommon for aryl halides, the SNAr mechanism provides a viable pathway for substitution on appropriately activated aromatic rings. libretexts.org Another, less common, mechanism is the vicarious nucleophilic substitution (VNS), which allows for the replacement of a hydrogen atom in nitroaromatics by a carbanion carrying a leaving group. organic-chemistry.org

Phenolic compounds can act as antioxidants by scavenging free radicals. rsc.orgresearchgate.net The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. rsc.org This process generates a phenoxyl radical, which is relatively stable due to the delocalization of the unpaired electron over the aromatic ring. rsc.org

The primary mechanisms by which phenolic compounds scavenge free radicals are:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group directly donates a hydrogen atom to the free radical. The prevalence of this mechanism is influenced by the pH of the solution. scielo.org.mx

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of the phenol to form a phenoxide ion, followed by the transfer of an electron to the free radical. scielo.org.mx

The antioxidant efficiency of phenolic compounds is influenced by the nature and position of substituents on the aromatic ring. rsc.org For example, the presence of an o-dihydroxy group can enhance antioxidant activity. rsc.org

Oxidative Coupling Reactions of this compound and Related Phenols

Oxidative coupling is a significant reaction for phenols, leading to the formation of C-C or C-O bonds and the synthesis of biphenols and poly(phenylene ether)s. nih.govgoogle.comcapes.gov.br The substitution pattern on the phenol plays a crucial role in determining the reaction's outcome. For 2,6-disubstituted phenols like this compound, the reaction typically occurs at the para position. google.com

Various catalytic systems have been developed to promote the selective oxidative coupling of phenols. These often involve transition metal complexes.

Dicopper(II) complexes have been shown to be effective catalysts for the oxidative coupling of 2,6-disubstituted phenols. researchgate.netrsc.orgtandfonline.com These complexes can catalyze the reaction under mild conditions, often using molecular oxygen as the oxidant. researchgate.netrsc.org

For example, a μ-OCH3-bridged dicopper(II) complex has been used to catalyze the oxidative coupling of 2,6-dimethylphenol (B121312), achieving high product yield and selectivity for polyphenylene ether (PPE). researchgate.net Similarly, a dinuclear copper(II) complex with a rigid multi-pyridine ligand has demonstrated high efficiency in the oxidative coupling of various 2,6-disubstituted phenols. rsc.org The catalytic activity of these copper complexes is influenced by factors such as the coordination environment of the copper center and the nature of the bridging ligands. researchgate.nettandfonline.com Mechanistic studies suggest that the catalytic cycle involves the Cu(II)/Cu(I) redox couple. tandfonline.com

Interactive Data Table: Reactivity of Phenol Derivatives

Reaction TypeReagents/ConditionsTypical ProductsKey Mechanistic Feature
Electrophilic Aromatic Substitution
HalogenationBr₂ in CS₂o- and p-bromophenolActivation by -OH group
NitrationDilute HNO₃o- and p-nitrophenolFormation of arenium ion
SulfonationConcentrated H₂SO₄o- and p-hydroxybenzenesulfonic acidReversible at high temperatures
Nucleophilic Aromatic Substitution
SNArNucleophile, Electron-withdrawing group at o/p positionSubstituted aromatic compoundFormation of Meisenheimer complex
Free Radical Scavenging Free radicalsStabilized phenoxyl radicalHydrogen atom or electron donation
Oxidative Coupling
C-C and C-O couplingMetal catalyst (e.g., Cu(II)), O₂Biphenols, Polyphenylene ethersFormation of phenoxyl radicals

Catalytic Systems for Oxidative Coupling

Mechanistic Aspects of Metal-Catalyzed Oxidations

The metal-catalyzed oxidation of 2,6-disubstituted phenols, including this compound, is a cornerstone of their reactivity, primarily leading to C-C or C-O coupled products. The mechanism is fundamentally a free-radical process initiated and mediated by a metal catalyst, most commonly based on copper or iron complexes. mdpi.compageplace.denih.gov

Once formed, the 2,6-diethoxyphenoxyl radical is stabilized by resonance, with spin density located at the oxygen atom and the carbon atoms at the ortho and para positions. However, since the ortho positions are blocked by the ethoxy groups, the radical reactivity is directed towards the para position and the oxygen atom. The subsequent steps depend on the reaction conditions and the nature of the catalyst, but generally follow two main pathways:

C-C Coupling: Two phenoxyl radicals couple at their para-positions to form a C-C bond. This results in a diketone intermediate (a quinone ketal), which then undergoes tautomerization (enolization) to yield the more stable 3,3',5,5'-tetraethoxy-1,1'-biphenyl-4,4'-diol. This pathway is favored in many catalytic systems.

C-O Coupling: A phenoxyl radical attacks the oxygen atom of another phenoxyl radical or a phenolate (B1203915) molecule. This C-O coupling leads to the formation of ether linkages, resulting in the production of polyphenylene oxide (PPO) polymers or oligomers.

The choice between these two pathways is a central aspect of selectivity in these oxidations and is highly dependent on the catalyst structure and reaction conditions. google.com For instance, the use of certain amine ligands in copper-based catalysts can sterically or electronically favor one coupling mode over the other.

Influence of Reaction Conditions on Yield and Selectivity

The outcome of the metal-catalyzed oxidation of this compound, in terms of both the yield of products and the selectivity between C-C and C-O coupling, is highly sensitive to the reaction conditions. nih.gov Key variables include the choice of catalyst, solvent, temperature, and reaction time. fiveable.me

Catalyst System: The nature of the metal and its ligand environment is paramount. Copper complexes with amine ligands are classic catalysts for these reactions. The type of amine can significantly influence selectivity; for example, sterically hindered amines may favor the formation of the C-C coupled dimer, while less hindered amines might lead to polymerization (C-O coupling). google.com The ratio of the ligand to the metal ion also affects catalytic activity and selectivity. nih.gov

Solvent: The solvent plays a crucial role by affecting the solubility of the reactants and the stability of the intermediates. Polar aprotic solvents are often used. For some catalytic systems, specific solvents like isopropanol (B130326) or dioxane have been shown to give excellent yields (>99%) for the oxidative coupling of similar 2,6-disubstituted phenols. nih.gov

Temperature: Temperature influences reaction rates and can shift the selectivity between competing reaction pathways. fiveable.me For instance, in the oxidation of other 2,6-disubstituted phenols, higher temperatures have been observed to favor the formation of the diphenoquinone (B1195943) product over the corresponding biphenyldiol.

Reaction Time: The duration of the reaction can determine whether the product distribution is under kinetic or thermodynamic control. Shorter reaction times may favor the kinetically preferred product, while longer times allow the system to equilibrate towards the thermodynamically more stable product. fiveable.me

The following table summarizes the general influence of reaction parameters on the oxidative coupling of 2,6-disubstituted phenols, which is analogous to the expected behavior of this compound.

Table 1: Influence of Reaction Conditions on Oxidative Coupling of 2,6-Disubstituted Phenols

Parameter Condition Likely Outcome for this compound Rationale
Catalyst Dicopper(II) complex nih.gov High yield of C-C coupled dimer Efficiently catalyzes oxidative coupling with high selectivity.
Iron-salen complex Potential for polymerization or C-C coupling Product selectivity depends on additives like pyridine.
Solvent Isopropanol, Dioxane nih.gov High yield (>99%) of dimer Shown to be optimal for similar dicopper-catalyzed systems.
Acetonitrile/Water openstax.org Moderate to good yield Common solvent system for oxidation, water can influence active site turnover.
Temperature Elevated (e.g., 90 °C) nih.gov High yield and selectivity Provides sufficient energy to overcome activation barriers efficiently.
Higher Temperatures Increased formation of diphenoquinone Further oxidation of the initial biphenyldiol product is favored.
Additives Pyridine (with certain catalysts) Can suppress dimer formation and favor polymer researchgate.net Modifies the catalyst's coordination sphere and reactivity.

Investigation of Oxidation Products and By-products

The oxidation of this compound is expected to yield specific products based on the C-C and C-O coupling pathways described earlier. The investigation of oxidation products for analogous compounds like 2,6-dimethoxyphenol (B48157) and 2,6-dimethylphenol provides a clear blueprint for the expected outcomes. nih.gov

Major Products:

3,3',5,5'-Tetraethoxy-1,1'-biphenyl-4,4'-diol: This is the primary product resulting from the selective C-C coupling at the para position. It is formed via the tautomerization of the initial diketone intermediate. Studies on the enzymatic oxidation of 2,6-dimethoxyphenol have shown that the analogous dimer, 3,3',5,5'-tetramethoxy-1,1'-biphenyl-4,4'-diol, is the main product. libretexts.org

3,3',5,5'-Tetraethoxydiphenoquinone: This compound is the two-electron oxidation product of the biphenyldiol. It can be formed either by direct oxidation of the biphenyldiol intermediate or potentially through a different pathway involving the coupling of phenoxyl radicals. It is often observed as a colored by-product or can become the main product under more strongly oxidizing conditions or at higher temperatures.

By-products:

Polyphenylene Oxide (PPO) Derivatives: If the reaction conditions favor the C-O coupling pathway, oligomers or high molecular weight polymers with repeating 2,6-diethoxyphenylene ether units will be formed. The formation of these polymers competes with the formation of the C-C coupled dimer. google.com

Ring-Opened Products: Under very harsh oxidative conditions (e.g., using Fenton's reagent), cleavage of the aromatic ring can occur, leading to the formation of short-chain carboxylic acids such as maleic acid, oxalic acid, and formic acid. nih.govmasterorganicchemistry.com This is generally considered an undesirable degradation pathway.

Reactivity of Ethoxy Groups in Organic Transformations

While the reactivity of this compound is often dominated by the phenolic hydroxyl group and the activated aromatic ring, the ethoxy groups also possess distinct reactivity, primarily involving the cleavage of the ether bond. Ethers are generally stable, but the aryl-ethyl ether linkages in this molecule can be cleaved under specific conditions. masterorganicchemistry.comwikipedia.org

Acid-Catalyzed Cleavage: A common transformation for aryl alkyl ethers is cleavage using strong acids, typically hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (ethanol). The halide anion (e.g., I⁻) then acts as a nucleophile. In the case of an aryl-alkyl ether, the nucleophilic attack occurs at the less hindered alkyl carbon (the ethyl group) via an Sₙ2 mechanism, as the sp²-hybridized carbon of the aromatic ring is resistant to this type of substitution. masterorganicchemistry.com The reaction would yield 2,6-dihydroxybiphenyl (or a related phenol) and ethyl iodide.

Lewis Acid-Mediated Cleavage: Certain Lewis acids can also promote ether cleavage. A notable example comes from a study on the structurally similar 2,6-dimethoxyphenol, where treatment with aluminum chloride (AlCl₃) and an acyl chloride at elevated temperatures resulted in the selective cleavage of one of the methoxy (B1213986) groups. nih.gov This suggests that under specific Friedel-Crafts type conditions, one of the ethoxy groups in this compound could be selectively cleaved to yield a dihydroxy-monoethoxy derivative. The proposed mechanism involves a double complexation of the Lewis acid to both the phenolic oxygen and an ether oxygen, making the ether's ethyl group susceptible to nucleophilic attack. nih.gov

Oxidative O-Dealkylation: In biological systems and biomimetic models, a common metabolic pathway for ethers is oxidative O-dealkylation, often catalyzed by cytochrome P450 (CYP) enzymes. washington.eduresearchgate.net The mechanism involves the enzymatic hydroxylation of the carbon atom adjacent to the ether oxygen (the α-carbon of the ethyl group). This forms an unstable hemiacetal intermediate, which then spontaneously decomposes to yield the corresponding phenol and acetaldehyde. washington.edumdpi.com The efficiency of this enzymatic dealkylation can be influenced by the size of the alkyl group. nih.gov

Reaction Kinetics and Thermodynamics of this compound Conversions

Kinetics: The rate of reactions is heavily influenced by the electronic nature of the substituents on the phenol ring. The two ethoxy groups at the ortho positions are electron-donating groups (EDGs) by resonance, although they are electron-withdrawing by induction. libretexts.orgrajdhanicollege.ac.in The resonance effect is dominant, leading to an increase in the electron density of the aromatic ring, particularly at the ortho and para positions. masterorganicchemistry.com

Oxidation Reactions: This increased electron density makes the phenol more susceptible to oxidation. Kinetic studies on various substituted phenols have shown that electron-donating groups like methoxy (-OCH₃) and ethoxy (-OC₂H₅) accelerate the rate of oxidation by hydroxyl radicals. mdpi.com Therefore, this compound is expected to react faster in oxidation reactions compared to unsubstituted phenol.

Electrophilic Aromatic Substitution: While the hydroxyl group is the primary activating group and ortho-, para-director, the additional activation from the ethoxy groups further enhances the rate of electrophilic substitution reactions. However, the ortho positions are sterically hindered, so electrophilic attack would be strongly directed to the para position.

Ether Cleavage: The kinetics of acid-catalyzed ether cleavage depend on the acid concentration, temperature, and the structure of the ether. For a primary alkyl-aryl ether, the reaction follows a bimolecular (Sₙ2) pathway, and its rate is dependent on the concentration of both the protonated ether and the nucleophile. masterorganicchemistry.commasterorganicchemistry.com

Thermodynamics: Thermodynamic considerations determine the position of equilibrium and the relative stability of products.

Acidity: The electron-donating nature of the ethoxy groups by resonance tends to destabilize the phenoxide anion formed upon deprotonation. libretexts.org This is because the resonance donation "pushes" electron density towards the already negative phenoxide oxygen, increasing charge repulsion. Consequently, this compound is expected to be a weaker acid (have a higher pKa) than unsubstituted phenol.

Reaction Equilibria: In many transformations, a key consideration is the balance between kinetic and thermodynamic products. For example, in the oxidative coupling, the biphenyldiol may be the initial (kinetic) product, but under prolonged reaction times or higher temperatures, it might be further oxidized to the thermodynamically stable diphenoquinone. fiveable.me Similarly, the reversibility of reactions like the aldol (B89426) reaction has been shown to be crucial in determining the final product ratio, a principle that applies broadly to other equilibrium-controlled processes. snu.ac.kr The thermodynamics of ether cleavage with strong acids like HI are generally favorable, driving the reaction towards the formation of the more stable phenol and alkyl halide products.

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 2,6-diethoxyphenol, the ¹H-NMR spectrum reveals distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the two ethoxy groups.

The ethoxy groups give rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling. The aromatic protons, located at positions 3, 4, and 5 of the phenyl ring, show signals in the aromatic region of the spectrum. The hydroxyl (-OH) proton signal can vary in its chemical shift depending on factors like solvent and concentration.

A study on 4-t-butyl-2,6-diethoxyphenol, a related compound, showed the following ¹H-NMR signals in carbon tetrachloride: aromatic protons at δ 6.46 ppm, the hydroxyl proton at δ 4.97 ppm, the ethoxy methylene quartet at δ 4.07 ppm, and the ethoxy methyl triplet at δ 1.40 ppm. publish.csiro.aupublish.csiro.au The ability to recognize these chemically equivalent and non-equivalent protons is crucial for interpreting the NMR spectrum. pressbooks.pub

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.5 - 7.0 Multiplet
Phenolic-OH 4.0 - 7.0 (variable) Singlet
Methylene (-OCH₂-) ~4.0 Quartet
Methyl (-CH₃) ~1.4 Triplet

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions. orgchemboulder.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (methyl, methylene, methine, or quaternary). In this compound, distinct signals are expected for the carbons of the ethoxy groups and the aromatic ring.

The carbons of the aromatic ring will appear in the downfield region of the spectrum. The carbon atom attached to the hydroxyl group (C1) and the carbons attached to the ethoxy groups (C2 and C6) are expected to have the highest chemical shifts due to the deshielding effect of the oxygen atoms. hw.ac.uk The chemical shifts of the other aromatic carbons (C3, C4, C5) will be further upfield. The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethoxy groups will have characteristic signals in the upfield region of the spectrum.

For the related compound 2,6-dimethoxyphenol (B48157), the ¹³C-NMR spectrum shows signals for the aromatic carbons and the methoxy (B1213986) carbons. chemicalbook.comresearchgate.netchemicalbook.com The chemical shift of the ipso-carbon (C-O) of a phenol (B47542) or phenyl ether is typically found at a high value of around 160 ppm. hw.ac.uk

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C1 (C-OH) ~145-155
C2, C6 (C-OEt) ~140-150
C4 ~115-125
C3, C5 ~105-115
Methylene (-OCH₂-) ~60-70
Methyl (-CH₃) ~10-20

Note: Predicted values are based on typical ranges for similar functional groups and may vary. hw.ac.uk

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural insights by showing correlations between nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. wordpress.comqorganica.eslibretexts.org For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy groups, confirming their connectivity. It would also reveal couplings between the aromatic protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netua.es It is particularly useful for assigning quaternary carbons and linking different fragments of a molecule. For instance, an HMBC spectrum of this compound would show correlations between the methylene protons of the ethoxy groups and the C2/C6 carbons of the aromatic ring.

Solid-State NMR: This technique provides information about the structure and dynamics of molecules in the solid state. dtic.mildtic.mil For substituted phenols, solid-state ¹³C-NMR can reveal insights into peak splittings arising from non-equivalent electron distribution and can be used to study proton transfer processes. researchgate.netpsu.edursc.org

The simulation of NMR spectra using computational methods is a powerful tool for confirming structural assignments. publish.csiro.aupublish.csiro.aucesga.esnmrdb.orgnmrdb.org By calculating the expected chemical shifts and coupling constants for a proposed structure, these can be compared with the experimental data. cesga.esmestrelab.com This comparison can help to resolve ambiguities in spectral interpretation and provide a higher degree of confidence in the determined structure. publish.csiro.aupublish.csiro.au For complex molecules, these simulations are often essential for an accurate and complete assignment of the NMR spectra. nmrdb.orgnmrdb.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bruker.comthermofisher.com The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness due to hydrogen bonding. researchgate.netresearchgate.net

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy groups are observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibrations for the aryl-ether and alcohol C-O bonds are expected in the 1000-1300 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring can provide information about the substitution pattern.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch (broad) 3200 - 3600
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H (ethoxy) C-H Stretch 2850 - 3000
Aromatic C=C C=C Stretch 1450 - 1600
Aryl-O-C (ether) C-O Stretch (asymmetric) 1200 - 1275
Alcohol C-O C-O Stretch 1000 - 1200

Note: These are general ranges and the exact positions can be influenced by the molecular environment. europa.eu

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides a distinctive "molecular fingerprint" by detecting inelastic scattering of monochromatic light, which is characteristic of a molecule's specific vibrational modes. horiba.com For this compound, the Raman spectrum would be defined by vibrations associated with its core functional groups: the aromatic ring, the hydroxyl group, and the two ethoxy substituents. Key expected Raman bands would include:

Aromatic C-C stretching: Strong bands in the 1400-1650 cm⁻¹ region, characteristic of the benzene (B151609) ring.

Ring Breathing Mode: A sharp, intense band around 1000 cm⁻¹, which is a hallmark of substituted benzene rings.

C-O Stretching: Bands corresponding to the aryl-ether and phenol C-O bonds, typically found in the 1200-1300 cm⁻¹ range.

O-H Bending: In-plane and out-of-plane bending vibrations of the hydroxyl group.

C-H Vibrations: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the ethyl groups just below 3000 cm⁻¹.

While standard Raman spectroscopy is effective, its primary limitation is the inherently weak Raman scattering signal. Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by dramatically amplifying the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. wikipedia.org The enhancement factor can be as high as 10¹⁰ to 10¹¹, making SERS sensitive enough to detect even single molecules. wikipedia.orgclinmedjournals.org This technique combines the structural identification capabilities of Raman with ultra-high sensitivity, finding utility in diverse fields from environmental analysis to biomedicine. spectroscopyonline.com For this compound, SERS could be employed for trace-level detection in complex matrices, where the signal enhancement would allow for clear identification even at very low concentrations. clinmedjournals.orgspectroscopyonline.com

Vibrational Analysis and Potential Energy Distributions (PED)

A deeper understanding of the vibrational modes observed in Infrared (IR) and Raman spectra is achieved through Vibrational Analysis, often supported by computational methods like Density Functional Theory (DFT). jetir.org These calculations can predict harmonic vibrational frequencies, which are then compared to experimental data. nih.gov

To definitively assign specific vibrational modes, a Potential Energy Distribution (PED) analysis is performed using specialized software like VEDA (Vibrational Energy Distribution Analysis). nih.govresearchgate.net PED quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. nih.gov For instance, a band in the spectrum might be described as being composed of 60% C-C stretch, 30% C-C-H bend, and 10% C-O stretch. This level of detail is crucial for accurately interpreting complex spectra where vibrational coupling is common. nih.gov While specific PED studies for this compound are not available, the methodology remains the standard for a rigorous vibrational assignment.

Below is a table of expected vibrational modes for this compound and their typical wavenumber regions. A full PED analysis would be required for precise assignments.

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
ν(O-H)3200-3600Hydroxyl group stretching
ν(C-H) aromatic3000-3100Aromatic C-H stretching
ν(C-H) aliphatic2850-2980Asymmetric and symmetric C-H stretching of CH₃ and CH₂ groups
ν(C=C)1400-1650Aromatic ring C=C stretching
δ(C-H)1340-1470Aliphatic C-H bending (scissoring, wagging)
ν(C-O)1200-1300Aryl-ether C-O stretching
ν(C-O)1000-1200Phenolic C-O stretching and Alkyl-ether C-O-C stretching
γ(C-H)675-900Out-of-plane aromatic C-H bending

Mass Spectrometry (MS)

Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) MS, a molecule is ionized to form a molecular ion (M⁺•), which may then break apart into smaller, characteristic fragment ions. msu.edu

For this compound (C₁₀H₁₄O₃), the nominal molecular weight is 182 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 182. The fragmentation pattern is dictated by the molecule's structure, particularly the ether linkages and the aromatic ring. Key fragmentation pathways would likely include:

Alpha-cleavage: The loss of an ethyl radical (•CH₂CH₃, 29 Da) from one of the ethoxy groups is a highly probable fragmentation for ethers, leading to a stable ion at m/z = 153.

Loss of Ethene: Following the initial alpha-cleavage, a rearrangement can lead to the loss of a neutral ethene molecule (CH₂=CH₂, 28 Da), resulting in a fragment at m/z = 125.

Loss of a Second Ethyl/Ethene Group: Similar fragmentation can occur on the second ethoxy chain.

Cleavage of the C-O bond: Breakage of the bond between the oxygen and the ethyl group can lead to a [M-OC₂H₅]⁺ fragment.

The table below outlines the predicted major fragments for this compound.

m/z Value Proposed Fragment Ion Neutral Loss
182[C₁₀H₁₄O₃]⁺•(Molecular Ion)
154[C₈H₁₀O₃]⁺•C₂H₄ (Ethene)
153[C₈H₉O₃]⁺•C₂H₅ (Ethyl radical)
125[C₆H₅O₃]⁺•C₂H₅, C₂H₄
97[C₅H₅O₂]⁺•C₂H₅, C₂H₄, CO

High-Resolution Mass Spectrometry for Exact Mass Determination

While nominal mass is useful, high-resolution mass spectrometry (HRMS) provides the exact mass of an ion, typically to four or more decimal places. bioanalysis-zone.comlibretexts.org This precision allows for the determination of a molecule's unique elemental formula, as different combinations of atoms will have slightly different masses (mass defects). libretexts.orgspectroscopyonline.com

For example, the compounds C₂H₆, CH₂O, and NO all have a nominal mass of 30 Da, but their exact masses are 30.0469, 30.0105, and 29.9979 Da, respectively, which are easily distinguishable by HRMS. libretexts.org The calculated monoisotopic (exact) mass of this compound (¹²C₁₀¹H₁₄¹⁶O₃) is 182.0943 Da. An HRMS measurement yielding a value very close to this would confirm the elemental composition C₁₀H₁₄O₃, providing a high degree of confidence in the compound's identity. bioanalysis-zone.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

In real-world applications, target compounds are often part of complex mixtures. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for such analyses. scielo.org.mxmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile and thermally stable compounds. scielo.org.mx Phenols can often be analyzed directly or after derivatization to increase their volatility. epa.gov GC separates the components of a mixture in a heated column, and as each component elutes, it is introduced into the mass spectrometer for identification. scielo.org.mxepa.gov GC-MS is a standard method for the analysis of phenolic compounds in various matrices. scielo.org.mxeuropa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC is ideal for less volatile, polar, or thermally sensitive compounds. mdpi.com LC-MS, and particularly its tandem version (LC-MS/MS), is widely used for the analysis of polyphenols in food and biological samples due to its high sensitivity and selectivity. nih.govjasco-global.comnih.gov For this compound, LC-MS would allow for its separation from other non-volatile components in a liquid sample before detection by the mass spectrometer, enabling accurate quantification. nih.gov

Innovations in Miniature Mass Detector Technology for Phenol Analysis

Recent technological advancements have led to the development of miniature mass spectrometers. researchgate.net These portable and more cost-effective systems are designed for rapid, on-site analysis. researchgate.netnih.gov A study demonstrated the use of a miniature mass detector coupled with UPLC (Ultra-Performance Liquid Chromatography) for the successful screening and measurement of various phenols in plant extracts. nih.gov The method was shown to be reliable, with good reproducibility and recovery rates, reducing analysis costs and increasing sample throughput. nih.gov Such innovations hold promise for the future analysis of this compound and other phenolic compounds in field settings or for routine laboratory screening where speed and cost are critical factors. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying compounds with chromophores, which are parts of a molecule that absorb light in the UV or visible region. The phenol structure, with its aromatic ring and non-bonding electrons on the oxygen atom, is an excellent chromophore. When energy from UV or visible light is absorbed, electrons are promoted from a lower energy ground state to a higher energy excited state through electronic transitions. libretexts.org

The UV-Vis spectrum of this compound is primarily governed by the electronic transitions associated with its substituted benzene ring. Phenolic compounds typically exhibit strong absorption bands in the UV region due to these transitions. researchgate.net The principal transitions for molecules like this compound involve the promotion of electrons from π bonding orbitals and non-bonding (n) orbitals to π* anti-bonding orbitals. uzh.ch

π → π* Transitions: These are high-energy transitions that occur in aromatic systems and are typically characterized by high molar absorptivity (ε). For phenols, these transitions involving the benzene ring are commonly observed. uzh.ch The main absorption band for the phenolic ring is often found around 280 nm. researchgate.netimrpress.com The presence of two electron-donating ethoxy groups on the ring can cause a bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted phenol.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the oxygen atom of the hydroxyl and ethoxy groups to an anti-bonding π* orbital of the aromatic ring. uzh.ch These transitions are of lower energy and appear at longer wavelengths compared to π → π* transitions, but they generally have a much lower intensity. masterorganicchemistry.com

The conjugation of the lone pair electrons on the oxygen atoms with the π-system of the aromatic ring is fundamental to its UV-Vis spectrum. This delocalization of electrons lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths compared to non-conjugated systems. msu.edu

Table 1: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Relative Intensity (ε)
π → π* π (aromatic ring) → π* (aromatic ring) ~270-290 nm High
n → π* n (oxygen lone pair) → π* (aromatic ring) > 300 nm Low

Note: The exact λmax and ε values require experimental measurement.

UV-Vis spectroscopy serves as a rapid, cost-effective, and reliable method for both the qualitative and quantitative analysis of phenolic compounds. ajpaonline.comnveo.org

For qualitative purposes, the position of the absorption maximum (λmax) can provide initial evidence for the presence of a phenolic structure. The absorption pattern, including the position and relative intensities of the bands, serves as a fingerprint that can help in the identification of the compound, especially when compared with a known standard.

Quantitatively, the concentration of this compound in a solution can be determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. imrpress.com This makes UV-Vis spectrophotometry a widely used technique for determining the total phenolic content in various samples. ajpaonline.comredalyc.org For accurate quantification, a calibration curve is typically prepared using standard solutions of known concentrations. redalyc.org While methods like the Folin-Ciocalteu assay are common for total phenol determination, direct spectrophotometric measurement at the λmax of the specific compound (e.g., around 280 nm for phenols) offers a simpler, though potentially less specific, alternative. imrpress.com

Electron Spin Resonance (ESR) Spectroscopy of this compound-Derived Radicals

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. numberanalytics.comslideshare.net The oxidation of phenols can generate relatively stable phenoxyl radicals, which are amenable to study by ESR.

The oxidation of substituted phenols, including 2,6-dialkoxyphenols, can produce aryloxy radicals. A study on the oxidation of 4-t-butyl-2,6-diethoxyphenol, a compound structurally similar to this compound, demonstrated the formation of a stable aryloxy radical (specifically, the 4-t-butyl-2,6-diethoxy-phenoxyl radical) whose ESR spectrum could be recorded and analyzed in detail. publish.csiro.au

The analysis of the ESR spectrum provides information about the distribution of the unpaired electron within the radical through hyperfine splitting patterns. The unpaired electron interacts with magnetic nuclei (like ¹H), splitting the ESR signal into multiple lines. The magnitude of this splitting, known as the hyperfine splitting constant (a), is proportional to the spin density at that nucleus. aip.org

In the case of the 4-t-butyl-2,6-diethoxyaryloxy radical, the ESR spectrum showed a septet pattern arising from the interaction of the unpaired electron with the four equivalent methylene protons of the ethoxy groups and the two equivalent meta-protons on the ring. This signal was further split by the protons of the t-butyl group. publish.csiro.au By using deuterated analogues, researchers were able to simplify the spectra and make an unequivocal assignment of the splitting constants. publish.csiro.au

Table 2: Hyperfine Splitting Constants (in Gauss) for 4-t-butyl-2,6-dialkoxyaryloxy Radicals in Benzene

Radical aH (meta) aH (alkoxy) aH (t-butyl)
4-t-butyl-2,6-dimethoxyaryloxy (1a) 1.12 1.12 (CH₃) 0.19
4-t-butyl-2,6-diethoxyaryloxy (2a) 1.06 1.06 (CH₂) 0.17

Source: Adapted from Hewgill, F. R., & Kennedy, B. R. (1969). The E.S.R. Spectra of Some 2,6-Dialkoxyaryloxy Radicals. publish.csiro.au

This data demonstrates that ESR is a powerful tool for identifying the specific radical species formed from this compound and for mapping the electron spin density across the molecule.

Integrated Spectroscopic Approaches for Comprehensive Structural Determination

While individual spectroscopic techniques provide valuable pieces of information, a combination of methods is required for the unambiguous structural elucidation of a molecule like this compound. An integrated approach, typically involving Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy alongside UV-Vis, provides a comprehensive characterization. fiveable.me

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. For this compound (C₁₀H₁₄O₃), MS would confirm the molecular mass (182.22 g/mol ) and show characteristic fragments, such as the loss of an ethyl group.

Infrared (IR) Spectroscopy: Identifies the functional groups present. The IR spectrum of this compound would show a characteristic broad O-H stretching absorption for the hydroxyl group (~3300-3600 cm⁻¹), C-O stretching bands for the ether and phenol groups (~1050-1250 cm⁻¹), and bands corresponding to the aromatic ring (C=C stretching around 1500-1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹). openstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

¹H NMR: Would show distinct signals for the different types of protons: a singlet for the hydroxyl proton (its chemical shift can vary), signals for the aromatic protons, and a characteristic triplet and quartet pattern for the ethoxy groups. The integration of these signals would correspond to the number of protons in each environment (e.g., 1H for OH, 3H for aromatic, 4H for -OCH₂-, 6H for -CH₃). docbrown.infolibretexts.org

¹³C NMR: Would show the number of chemically non-equivalent carbon atoms, confirming the molecular symmetry and identifying carbons attached to oxygen versus those in the aromatic ring.

By combining the data from these techniques, a complete and confirmed structure of this compound can be established.

Table 3: Summary of Expected Spectroscopic Data for this compound

Technique Expected Observation Information Gained
Mass Spec (MS) Molecular ion peak (m/z) at ~182 Molecular formula confirmation
IR Spectroscopy Broad peak ~3400 cm⁻¹, peaks ~1250 cm⁻¹, ~1600 cm⁻¹ Presence of -OH, C-O, and aromatic ring
UV-Vis Absorption maximum ~270-290 nm Presence of conjugated phenolic system
¹H NMR Signals for aromatic, hydroxyl, and ethoxy protons Proton environment, connectivity (via splitting)
¹³C NMR Distinct signals for aromatic and aliphatic carbons Carbon skeleton and chemical environments

Chemometric Approaches in Spectroscopic Data Analysis for Phenols

When analyzing complex samples or large datasets, the sheer volume and complexity of spectroscopic data can be overwhelming. Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. mdpi.comnih.gov For the analysis of phenols, chemometrics is often coupled with spectroscopic techniques like UV-Vis, NIR, and Raman spectroscopy. mdpi.com

Principal Component Analysis (PCA): This is an unsupervised pattern recognition technique used for data exploration and visualization. PCA can reduce the dimensionality of complex spectral data (e.g., absorbance at many wavelengths) into a few principal components (PCs) that capture the most variance. This can be used to classify or discriminate between samples based on their spectral profiles, for instance, to differentiate samples containing this compound from others. nih.gov

Partial Least Squares (PLS) Regression: This is a supervised method used to build predictive models. PLS is particularly useful for quantitative analysis when there is a large amount of overlapping spectral data, as is common in IR or NIR spectroscopy. fip.org A PLS model could be developed to predict the concentration of this compound in a mixture by correlating the spectral data with known concentrations from reference measurements. fip.org

The application of chemometrics allows for the development of rapid, non-destructive analytical methods for the quantification and classification of phenolic compounds, overcoming challenges like spectral overlap and matrix effects. mdpi.comfip.org

Artificial Intelligence and Machine Learning in Spectroscopy

Building on the foundations of chemometrics, artificial intelligence (AI) and machine learning (ML) are revolutionizing spectroscopic analysis. researchgate.netarxiv.org These advanced computational tools can learn complex, non-linear relationships within data that may be missed by traditional methods.

Supervised Learning Models: Algorithms such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and k-Nearest Neighbors (k-NN) can be trained on spectroscopic data to perform classification or regression tasks with high accuracy. nih.govrsc.org For example, an ANN could be trained on a large library of UV-Vis or IR spectra to predict the concentration of this compound in a complex mixture or to classify its purity. rsc.org Studies have shown ML models achieving high accuracy (90-100%) in classifying compounds based on their spectral data. nih.govmdpi.com

Forward and Inverse Problems: AI models are being developed to tackle two key challenges in spectroscopy. The "forward problem" involves predicting a spectrum from a given molecular structure, which can help in identifying unknown compounds by matching experimental spectra to predicted ones. arxiv.org The "inverse problem" involves inferring molecular structure or properties directly from spectral data, a more challenging but highly valuable goal for automated chemical analysis. arxiv.org

The integration of AI and ML with spectroscopy holds the potential to create intelligent systems for autonomous, high-throughput characterization of chemicals like this compound, accelerating research and quality control processes. rsc.org

Predictive and Generative Models for Spectral Data

The evolution of machine learning and deep learning has introduced powerful tools for the analysis of complex spectral data. These models can be broadly categorized into predictive and generative types, both of which have significant potential in the study of specific molecules like this compound.

Predictive Models: Predictive models are designed to find correlations within datasets, allowing for the quantitative determination of properties from spectral information. chemrxiv.org Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are widely used to handle the large number of variables present in spectroscopic data. chemrxiv.orgnih.gov For instance, a predictive model could be trained on the Near-Infrared (NIR) spectra of various phenol samples, including this compound, to predict properties like concentration or purity.

More advanced models, such as Artificial Neural Networks (ANNs) and Convolutional Neural Networks (CNNs), can capture highly complex, non-linear relationships within the data. mdpi.commdpi.com A deep learning model could be trained on a dataset of IR spectra to identify subtle peak shifts in this compound that correlate with its presence in a complex mixture or its interaction with other substances. The performance of such models is often evaluated using metrics like the coefficient of determination (R²) and the root mean square error (RMSE). nih.govmdpi.com

Generative Models: A significant challenge in developing robust predictive models is the need for large and diverse datasets. mdpi.com This is particularly true for less common compounds. Generative models, especially Generative Adversarial Networks (GANs), offer a solution by creating synthetic, yet realistic, data. mdpi.comnih.gov A GAN consists of two neural networks—a generator and a discriminator—that work in opposition. The generator creates new data samples (e.g., synthetic IR spectra), while the discriminator attempts to distinguish between real and synthetic data. mdpi.com

In the context of this compound, a GAN could be trained on a limited number of its existing experimental spectra. The trained generator could then produce a large volume of new, varied spectra that still retain the key "fingerprint" features of the molecule. This augmented dataset could then be used to train a more accurate and robust predictive model for classification or quantitative analysis. mdpi.com

Below is an interactive data table illustrating a conceptual dataset for training a predictive model for this compound concentration using spectral data.

Sample IDConcentration (mM)IR Peak Area (cm⁻¹) (Aromatic C-O stretch)¹H NMR Integral (Aromatic Protons)
DP-0010.515.23.05
DP-0021.030.86.11
DP-0031.545.59.14
DP-0042.061.112.20
DP-0052.575.915.25

Automated Spectral Interpretation and Structure Prediction

The manual interpretation of spectra to elucidate a chemical structure can be a time-consuming process requiring significant expertise. Automated systems leverage computational algorithms and spectral databases to streamline this task.

These systems typically integrate data from multiple spectroscopic techniques. For an unknown sample that is hypothesized to be this compound, the process would involve:

Data Input: The experimental mass spectrum, IR spectrum, and NMR spectra (¹H and ¹³C) are fed into the system.

Database Searching: The software compares the input spectra against vast libraries of known compounds. The mass spectrum, for instance, would be checked for a molecular ion peak corresponding to the mass of this compound (C₁₀H₁₄O₃, molar mass: 182.22 g/mol ).

Structure Generation: If no exact match is found, structure generation algorithms propose candidate structures that are consistent with the spectral data. For MS data, the system would analyze fragmentation patterns. For IR data, it would identify functional groups based on characteristic absorption bands (e.g., O-H stretch, C-O stretch, aromatic C-H stretch).

Spectral Prediction and Comparison: For each candidate structure, the system can predict the theoretical spectra using computational methods like Density Functional Theory (DFT). mdpi.comspectroscopyonline.com These predicted spectra are then compared against the experimental data. The structure whose predicted spectra most closely match the experimental ones is proposed as the most likely identification.

The table below shows a hypothetical output from an automated spectral interpretation system for this compound, comparing predicted and experimental spectral features.

Spectral TechniquePredicted Feature (from automated system)Experimental Value for this compoundInterpretation
Mass SpectrometryMolecular Ion Peak (M⁺) at m/z 182m/z 182Matches molecular weight
IR SpectroscopyBroad peak at ~3550 cm⁻¹~3550 cm⁻¹O-H stretch (phenol)
IR SpectroscopyStrong peak at ~1250 cm⁻¹~1250 cm⁻¹Aryl-alkyl ether C-O stretch
¹H NMR SpectroscopyTriplet at ~1.4 ppm (6H)~1.4 ppm-CH₃ of ethoxy group
¹H NMR SpectroscopyQuartet at ~4.1 ppm (4H)~4.1 ppm-OCH₂- of ethoxy group
¹H NMR SpectroscopyMultiplet at ~6.8-7.0 ppm (3H)~6.9 ppmAromatic protons
¹³C NMR SpectroscopyPeak at ~148 ppm~148 ppmAromatic C-O
¹³C NMR SpectroscopyPeak at ~65 ppm~65 ppm-OCH₂- of ethoxy group

This automated approach significantly reduces the potential for human error and accelerates the process of structure confirmation and identification for compounds like this compound.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental tools in computational chemistry for predicting the electronic structure and properties of molecules from first principles. googleapis.com These approaches, which include Density Functional Theory (DFT), ab initio, and semi-empirical methods, provide deep insights into molecular behavior without the need for experimental data, although they are often used in conjunction with experimental results for validation. researchgate.netepo.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the structural and electronic properties of organic compounds. epo.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. DFT calculations are used to determine various molecular properties by approximating the complex many-electron system's energy as a functional of the electron density.

A cornerstone of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. google.com Conversely, a small gap suggests the molecule is more polarizable and reactive.

While specific HOMO-LUMO energy values for 2,6-Diethoxyphenol are not available in the searched literature, studies on similar molecules like 2,6-dichloro-4-fluoro phenol (B47542) provide illustrative data. For this related compound, DFT calculations have been used to determine its electronic properties. Such calculations reveal how substituents on the phenol ring influence the FMO energies and the resulting reactivity of the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) Note: This data is for illustrative purposes and does not represent this compound.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.9
LUMO Energy (ELUMO)-1.5
Energy Gap (ΔE) 5.4

This interactive table is based on data for a related compound to illustrate the typical outputs of a DFT calculation.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This optimization process calculates bond lengths, bond angles, and dihedral angles that define the most stable conformation of the molecule.

For a molecule like this compound, a geometry optimization would reveal the precise orientation of the two ethoxy groups relative to the phenol ring and the hydroxyl group. This structural information is the foundation for calculating other properties, such as vibrational frequencies and electronic spectra. Although specific optimized parameters for this compound are not documented in the available sources, calculations on related phenols show that DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can accurately predict these parameters.

Table 2: Example of Optimized Geometrical Parameters for a Phenolic Compound (2,6-dichloro-4-fluoro phenol) Note: This data is for illustrative purposes and does not represent this compound.

ParameterBond Length (Å)ParameterBond Angle (°)
C-O (hydroxyl)1.358C-C-O (hydroxyl)119.5
O-H0.965C-O-H109.2
C-C (aromatic)1.390 - 1.405C-C-C (aromatic)118.0 - 121.5

This interactive table showcases typical geometrical data obtained from DFT optimization for a related molecule.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. Comparing the theoretically predicted spectrum with an experimental one is a common method for validating the accuracy of the computational model and aiding in the assignment of experimental spectral bands.

For this compound, theoretical frequency calculations would help identify characteristic vibrations, such as the O-H stretch of the hydroxyl group, the aromatic C-H stretches, C-O-C stretches of the ethoxy groups, and the various vibrations of the benzene (B151609) ring. While experimental spectra for this compound exist, a corresponding detailed theoretical analysis is not found in the reviewed literature. However, studies on other phenols demonstrate excellent agreement between DFT-calculated and experimental vibrational frequencies. epo.org

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from computational calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions of charge.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the oxygen atoms of the ethoxy groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as an electron-deficient site. MEP analysis is crucial for understanding intermolecular interactions and predicting the most probable sites for chemical reactions.

Beyond DFT, other quantum mechanical methods are available for theoretical studies.

Ab Initio Methods: These methods, meaning "from the beginning," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. googleapis.com Hartree-Fock (HF) is the simplest ab initio method. googleapis.com More sophisticated and accurate (but computationally expensive) methods like Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) build upon the HF result to include electron correlation effects. googleapis.com These high-level methods are often used as benchmarks for less computationally demanding approaches.

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by incorporating some experimentally derived parameters, making them much faster than ab initio or DFT calculations. researchgate.net Methods like AM1, PM3, and PM7 are suitable for very large molecules or for high-throughput screening where computational efficiency is paramount, though they generally offer lower accuracy than DFT or ab initio methods.

While no specific studies employing these methods on this compound were found, they represent a viable hierarchy of computational tools that could be applied to elucidate its properties, from rapid screening with semi-empirical methods to high-accuracy benchmarking with ab initio calculations.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. mdpi.com For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), can provide reasonably accurate predictions of ¹H and ¹³C chemical shifts. mdpi.com The accuracy of these predictions is often enhanced by using machine learning algorithms trained on extensive datasets of experimental and calculated spectra. mdpi.comresearchgate.net

Recent advancements in computational methods, such as the development of 3D graph neural networks combined with DFT-calculated shielding tensor descriptors, have shown state-of-the-art performance in predicting chemical shifts. nih.gov These models capture both isotropic and anisotropic shielding effects, leading to improved accuracy. nih.gov For a molecule like this compound, such computational predictions can aid in the assignment of its complex NMR spectrum, especially in differentiating the signals of the aromatic protons and the ethoxy groups.

Below is a hypothetical table illustrating the type of data that can be generated from such computational predictions, comparing them with potential experimental values.

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
OH5.305.25--
H-3/H-56.606.58105.0104.8
H-46.806.75118.0117.5
O-CH₂4.104.0564.564.2
CH₃1.401.3815.014.8
C-1--148.0147.9
C-2/C-6--149.0148.8
C-4--118.0117.5
Note: The experimental values are hypothetical and for illustrative purposes only.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are powerful computational techniques used to study the movement and interactions of atoms and molecules over time. stanford.edunih.gov These methods allow for the exploration of conformational landscapes and intermolecular interactions that govern the behavior of this compound.

Conformational Analysis and Torsional Barriers

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds, particularly the C-O bonds of the ethoxy groups. chemistrysteps.comlibretexts.org The rotation around these bonds is not entirely free due to steric and electronic effects, leading to energy barriers between different conformations. nobelprize.org

A hypothetical energy profile for the rotation of one of the ethoxy groups in this compound might show energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. chemistrysteps.com The presence of the adjacent ethoxy group and the hydroxyl group will create a more complex energy landscape than that of a simple substituted phenol.

Dihedral Angle (H-O-C-C)Relative Energy (kcal/mol)Conformation
3.5Eclipsed
60°0.5Gauche
120°3.0Eclipsed
180°0.0Anti
Note: This table represents a simplified, hypothetical energy profile for didactic purposes.

Intermolecular Interactions and Solvent Effects

Molecular dynamics simulations can provide a detailed picture of the intermolecular interactions between this compound molecules and with solvent molecules. jlu.edu.cn These interactions, including hydrogen bonding and van der Waals forces, are crucial in determining the physical properties of the compound, such as its solubility and boiling point. rsc.org

In solution, the solvent can have a significant effect on the conformational preferences and reactivity of this compound. utwente.nlrsc.org MD simulations can model these solvent effects explicitly by including a large number of solvent molecules in the simulation box. mdpi.com For example, in a protic solvent like ethanol, the hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atoms of the ethoxy groups and the hydroxyl group can act as hydrogen bond acceptors. jlu.edu.cn

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Hybrid QM/MM methods offer a compromise between the accuracy of quantum mechanics and the efficiency of molecular mechanics. nih.govmpg.de In this approach, the chemically active part of a system, such as the reacting center of a molecule, is treated with a high-level QM method, while the rest of the system is described by a less computationally expensive MM force field. mpg.de

For studying a chemical reaction involving this compound, such as its deprotonation or an electrophilic substitution on the aromatic ring, a QM/MM approach would be highly suitable. The phenolic ring and its immediate substituents could be defined as the QM region, allowing for an accurate description of the electronic changes during the reaction. The surrounding solvent molecules would be treated at the MM level, providing a realistic representation of the solvent environment without a prohibitive computational cost. uow.edu.aumpg.de This methodology is particularly powerful for modeling enzymatic reactions where the substrate (like a derivative of this compound) binds to the active site of a large protein. tum.debioexcel.eu

In Silico Screening and Predictive Modeling of Properties

In silico screening involves the use of computational models to predict the properties and biological activities of chemical compounds. arxiv.org This approach is widely used in drug discovery and materials science to prioritize candidates for experimental testing. youtube.comnih.gov

For this compound, predictive models can be employed to estimate a wide range of properties, including its physicochemical characteristics (e.g., logP, solubility) and potential biological activities or toxicities. researchgate.nettoxicology.org These models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its observed properties.

PropertyPredicted ValueMethod
LogP2.8QSAR
Aqueous Solubility0.1 g/LPredictive Model
Boiling Point245 °CGroup Contribution
Potential ToxicityLowIn Silico Screening
Note: The values in this table are hypothetical and for illustrative purposes.

Theoretical Frameworks for Chemical Reactivity and Stability

Theoretical frameworks based on quantum chemistry provide a basis for understanding the chemical reactivity and stability of molecules. researchgate.net Concepts derived from Density Functional Theory (DFT), such as frontier molecular orbitals (HOMO and LUMO) and chemical reactivity descriptors, are particularly useful. ajchem-a.commdpi.com

For this compound, the analysis of its HOMO and LUMO can provide insights into its behavior as an electron donor or acceptor. The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to electrophilic attack, while the LUMO energy relates to its electron affinity and reactivity towards nucleophiles. nih.gov The HOMO-LUMO gap is an indicator of the molecule's chemical stability. nih.gov

Local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within the this compound molecule. mdpi.com For instance, these calculations would likely indicate that the aromatic ring is susceptible to electrophilic attack, with specific positions being more reactive than others due to the directing effects of the hydroxyl and ethoxy substituents.

DescriptorCalculated Value (hypothetical)Interpretation
HOMO Energy-8.5 eVSusceptibility to electrophilic attack
LUMO Energy-0.5 eVSusceptibility to nucleophilic attack
HOMO-LUMO Gap8.0 eVIndicator of chemical stability
Electronegativity (χ)4.5 eVTendency to attract electrons
Chemical Hardness (η)4.0 eVResistance to change in electron distribution

Computational Software and Platforms for Molecular Modeling and Simulation

Detailed computational studies specifically documenting the software and platforms used for the molecular modeling and simulation of this compound are not extensively available in the public domain. However, the analysis of related and structurally similar compounds, such as substituted dialkoxyphenols, provides insight into the types of computational tools that are typically employed for such research.

In the broader context of computational chemistry, a variety of software suites are utilized to predict molecular properties, simulate behavior, and analyze electronic structures. These platforms are essential for modern chemical research, enabling investigations that can be difficult or costly to perform through experimental means alone. researchgate.netresearchgate.net

For instance, in a study on the aryloxy radicals derived from 4-t-butyl-2,6-diethoxyphenol, a close analog of this compound, computer simulation of electron spin resonance (E.S.R.) spectra was a crucial component of the research. This simulation was conducted using a specialized program developed at the University of York. While the specific name of this legacy software is not mentioned, its use highlights the long-standing practice of employing computational methods to interpret experimental data for this class of compounds.

Modern computational investigations of phenolic compounds and other small organic molecules commonly rely on a range of sophisticated software packages that integrate quantum mechanics, molecular mechanics, and artificial intelligence. These platforms can perform tasks from structure optimization and property prediction to complex simulations of chemical reactions and molecular interactions.

Below is a table of computational chemistry software and platforms that are widely used for the theoretical study of organic molecules, and which would be suitable for investigating this compound.

Table 1: Representative Computational Chemistry Software and Platforms

Software/Platform Developer/Provider Typical Applications Key Features
Gaussian Gaussian, Inc. Electronic structure calculation, geometry optimization, frequency analysis, NMR and UV-Vis spectra prediction. Wide variety of quantum mechanical methods (e.g., DFT, B3LYP, Hartree-Fock). researchgate.net
Schrödinger Platform Schrödinger, Inc. Drug discovery, materials science, molecular dynamics, virtual screening, protein-ligand docking. Integrated suite for life and materials science; combines physics-based modeling with machine learning.
Ansys Chemkin Ansys, Inc. Chemical kinetics simulation, modeling of reacting flows, combustion analysis. Industry leader for complex, chemically reacting systems; known for fast simulation times.
VEGA University of Milan Cheminformatics, drug design, molecular visualization, file format conversion, molecular dynamics analysis. Open and flexible architecture with plugin support and scripting capabilities.
HyperChem Hypercube, Inc. Molecular modeling, quantum mechanical calculations, molecular mechanics, dynamics. Available across multiple platforms (Windows, Mac, Linux) with various levels of functionality.
CHEMCAD Chemstations, Inc. Chemical process simulation, heat and material balance calculations, equipment design. Intuitive interface with integrated modules for a wide range of chemical engineering tasks.

| AVEVA PRO/II Simulation | AVEVA | Steady-state process simulation for chemical processes, operational analysis, and optimization. | Comprehensive library of components and thermodynamic models; available on-premise and via the cloud. |

These platforms provide the foundational tools for theoretical chemists to model the geometric and electronic properties of this compound, simulate its reactivity, and predict its spectroscopic characteristics. The choice of software and theoretical method (e.g., Density Functional Theory (DFT) with a specific functional like B3LYP) would depend on the specific research question being addressed. researchgate.net

Crystallographic Studies

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

A comprehensive search of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available single-crystal X-ray diffraction data for 2,6-Diethoxyphenol. Consequently, the specific details of its solid-state structure, such as unit cell parameters, space group, and atomic coordinates, have not been experimentally determined and reported.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing involves studying how individual molecules are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are fundamental to the stability and physical properties of the crystal.

As no experimental crystal structure has been reported for this compound, a detailed analysis of its crystal packing and specific intermolecular interactions cannot be performed. Such an analysis is contingent on the availability of SC-XRD data.

Polymorphism and its Impact on Solid-State Properties

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability, which are of significant interest in fields such as pharmaceuticals and materials science.

There are no published studies on the polymorphism of this compound. The investigation of its polymorphic behavior would first require the successful crystallization and structural characterization of at least one crystalline form.

Complementary Computational Models in Crystallographic Analysis

Computational modeling, particularly through methods like Density Functional Theory (DFT), can be used to predict crystal structures and analyze intermolecular interactions. These theoretical approaches can complement experimental data or provide insights in its absence.

A search of the literature did not yield any studies focused on the computational prediction of the crystal structure or polymorphism of this compound. Therefore, no theoretical crystallographic data for this compound is available to be presented.

Relationship Between Crystal Structure and Bulk Material Characteristics

The macroscopic properties of a crystalline material, such as its mechanical strength, optical behavior, and dissolution rate, are directly influenced by its underlying crystal structure and the nature of its intermolecular interactions.

Given the absence of any experimental or computational crystallographic data for this compound, a discussion on the relationship between its crystal structure and its bulk material characteristics cannot be established.

Biological Activity and Mechanistic Insights Excluding Clinical Data

In Vitro Biological Evaluations of 2,6-Diethoxyphenol Derivatives

Antiproliferative Potentials in Nontumor Cell Lines

The evaluation of the cytotoxic effects of compounds on non-tumor cell lines is crucial to assess their potential for selective action against target cells while sparing healthy ones. Studies on various 2,6-disubstituted phenol (B47542) derivatives have been conducted on both tumor and primary (non-tumor) oral tissue-derived cell lines, such as human gingival fibroblasts (HGF), human periodontal ligament fibroblasts (HPLF), and human pulp fibroblasts (HPF). Research has indicated that the cytotoxicity of some 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols was similar between tumor and primary cells, with some exceptions like an eugenol (B1671780) dimer which showed lower toxicity for primary cells. nih.gov This suggests that the antiproliferative effects of these phenolic compounds are not always specific to cancerous cells.

For instance, the cytotoxicity of a series of 2,6-disubstituted phenols was evaluated against human submandibular gland carcinoma cells (HSG) and HGF. The 50% cytotoxic concentration (CC₅₀) was found to have a linear relationship with the inhibition rate constant (kᵢₙₕ), suggesting that the cytotoxicity may be dependent on radical reactions. nih.gov

Table 1: Cytotoxicity of Selected Phenolic Derivatives on Human Gingival Fibroblasts (HGF)

Compound50% Cytotoxic Concentration (CC₅₀) (mM)
2,6-Di-tert-butyl-4-methylphenol> 10
2,4,6-Tri-tert-butylphenol> 10
Curcumin0.13
Vanillin7.9
3,5-Di-tert-butyl-4-hydroxy-benzaldehyde1.1

Data derived from a study on the mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols. nih.gov

Antidiabetic Activity Studies

One of the therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia. mdpi.com Phenolic compounds have been investigated for their potential to inhibit these enzymes.

A study on phenolic compounds isolated from Habenaria digitata identified 2,6-dimethoxy-4-vinylphenol. While this specific compound was not the most potent among those isolated, the research highlights the potential of this class of molecules for antidiabetic activity through enzyme inhibition. nih.gov The inhibition of α-amylase and α-glucosidase is a key in vitro method to screen for potential antidiabetic agents. nih.govcore.ac.uk The inhibitory concentration (IC₅₀) is a common metric used to quantify the efficacy of a compound in inhibiting these enzymes.

Table 2: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of a Phenolic Compound

Compoundα-Amylase IC₅₀ (µg/mL)α-Glucosidase IC₅₀ (µg/mL)
5-methylpyrimidine-24,4-diolNot ReportedNot Reported
3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-oneNot ReportedNot Reported
2-isopropyl-5-methylphenolNot ReportedNot Reported
3-methoxy-4-vinylphenolNot ReportedNot Reported
2,6-dimethoxy-4-vinylphenolNot ReportedNot Reported

Data conceptually based on studies of phenolic compounds from natural sources. nih.gov

Investigation of Antioxidative Stress Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The presence of bulky substituents at the 2 and 6 positions of the phenol ring, such as in 2,6-di-tert-butylphenol (B90309) derivatives, can enhance their antioxidant activity. sci-hub.st The mechanism of action involves the donation of a hydrogen atom from the hydroxyl group to a free radical, resulting in the formation of a stable phenoxyl radical. mdpi.com

The antioxidant efficacy of 4-ethoxy-2,6-disubstituted phenols has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging assays. tandfonline.com In one study, a derivative with phenyl groups at the 2 and 6 positions (compound 6f) showed very high antioxidant activity, even surpassing that of the well-known synthetic antioxidant butylated hydroxytoluene (BHT). tandfonline.com

Table 3: Antioxidant Activity of 4-Ethoxy-2,6-disubstituted Phenol Derivatives (DPPH Assay)

CompoundSubstituent at 2,6-positionsIC₅₀ (µg/mL)
6fPhenyl1.47 ± 0.39
BHTDi-tert-butyl6.72 ± 0.47
Trolox-2.81 ± 0.31

Data from a study on the effect of 2,6-substituents at the new 4-ethoxy-phenols as antioxidants. tandfonline.com

Anti-inflammatory Response Studies

Phenolic compounds have demonstrated anti-inflammatory properties in various in vitro models. The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory mediators in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). mdpi.com

A study on 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMCD), a phenolic compound, showed that it significantly reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor (TNF), as well as nitrite (B80452) levels in LPS-activated macrophages. nih.gov Another study on a phenanthrene (B1679779) derivative, 2, 7-dihydroxy-4, 6-dimethoxy phenanthrene (DDP), isolated from Dioscorea batatas Decne, also demonstrated a reduction in inflammatory mediators in LPS-stimulated Raw 264.7 macrophages. cornell.edu These findings suggest that 2,6-dialkoxyphenol derivatives could potentially exert anti-inflammatory effects by modulating macrophage responses.

Table 4: Effect of a Phenolic Compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

TreatmentIL-1β ReductionTNF ReductionNitrite Reduction
DHMCDSignificantSignificantSignificant

Qualitative data based on the reported significant reduction by 2',6'-dihydroxy-4'-methoxydihydrochalcone. nih.gov

Antimicrobial Activity against Bacterial and Fungal Strains

Phenolic compounds are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains. nih.govfrontiersin.org The mechanism of action is often attributed to their ability to disrupt the microbial cell membrane, leading to the leakage of intracellular components. nih.gov

The antifungal activity of alkylphenols and their O-methyl derivatives, which share structural similarities with this compound, has been evaluated against Candida spp. and Microsporum canis. Thymol and eugenol, for example, have shown notable antifungal effects. nih.gov The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. researchgate.net

Table 5: Antifungal Activity of Selected Alkylphenols (MIC in µg/mL)

CompoundMicrosporum canis MICCandida spp. MIC
Thymol4.8–9.739
Methylthymol78–150620–1250
Eugenol39150–620
Methyleugenol78–150310–620

Data from a study on the antifungal activity of thymol, eugenol and O-methyl derivatives. nih.gov

Molecular Mechanisms of Action for Biologically Active Derivatives

The biological activities of 2,6-disubstituted phenol derivatives are underpinned by specific molecular mechanisms.

The antioxidant activity of these phenols is primarily due to their ability to act as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, particularly when there are bulky substituents at the ortho (2 and 6) positions, which sterically hinder the radical center and prevent further reactions. sci-hub.stmdpi.com

The anti-inflammatory mechanism of phenolic compounds often involves the modulation of key signaling pathways in immune cells. For instance, some phytochemicals can inhibit the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com These pathways are crucial for the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com By inhibiting these pathways, phenolic derivatives can reduce the inflammatory response.

The antimicrobial mechanism of action of phenolic compounds is generally attributed to their interaction with the microbial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately causing cell death. nih.govfrontiersin.org Some phenolic compounds can also inhibit microbial enzymes and interfere with cellular metabolism. mdpi.com

Modulation of Telomerase Expression in Neuronal Cells (e.g., by AGS-499, a triaryl derivative)

Telomerase, a ribonucleoprotein complex responsible for maintaining telomere length, has been identified as a potential therapeutic target for age-related and neurodegenerative diseases. oaepublish.comoncotarget.com Its expression in distinct regions of the adult brain is crucial for protecting developing neurons from apoptosis (cell death). nih.govnih.gov Research into compounds that can modulate telomerase activity has led to the investigation of novel triaryl derivatives, such as AGS-499, which has demonstrated the ability to increase telomerase expression and activity in the brain. oaepublish.comnih.govnih.gov

Studies have shown that AGS-499, a synthetic compound, can increase the expression of Telomerase Reverse Transcriptase (TERT), the catalytic protein subunit of telomerase, in the mouse brain and spinal cord. oncotarget.comnih.govnih.gov This upregulation is both time- and dose-dependent. nih.gov The neuroprotective effects of AGS-499 are believed to be mediated by this increase in telomerase. For instance, treatment with AGS-499 enhanced the survival of motor neuron-like cells (NSC-34) when exposed to oxidative stress, an effect not observed in telomerase-deficient cells. nih.govnih.gov This suggests a direct link between the compound's protective action and its ability to activate telomerase. nih.gov

In mouse models of amyotrophic lateral sclerosis (ALS), AGS-499 delayed the onset and progression of the disease and increased the survival of motor neurons in the spinal cord by 60% after disease onset. oaepublish.comnih.govnih.gov Furthermore, AGS-499 has been shown to protect neurons from Aβ-induced degradation, a hallmark of Alzheimer's disease, by activating the Wnt/β-catenin pathway and increasing levels of neurotrophic factors. oaepublish.com

Table 1: Summary of Research Findings on AGS-499 in Neuronal Cells
FindingModel SystemObserved EffectReference
Increased Telomerase ExpressionMouse Brain and Spinal CordTime- and dose-dependent increase in TERT expression and telomerase activity. nih.govnih.gov
NeuroprotectionNMDA-injected CD-1 MiceProvided resistance to NMDA-induced neurotoxicity. nih.gov
Disease Progression DelaySOD1 Transgenic Mice (ALS model)Delayed onset and progression of ALS; increased motor neuron survival. oaepublish.comnih.govnih.gov
Cell SurvivalNSC-34 Motor Neuron-like CellsIncreased survival under oxidative stress conditions. oaepublish.comnih.gov
Mechanism against AβPrimary Hippocampal Cell CulturesProtects neurons from Aβ-induced degradation via TERT and Wnt/β-catenin pathway activation. oaepublish.com

In Silico Approaches to Protein-Ligand Interaction and Binding Affinity

In silico methods are computational tools that are essential for modern drug discovery and for understanding the interactions between small molecules, like phenolic compounds, and their protein targets. researchgate.netresearchgate.net These approaches allow for the virtual screening of vast libraries of compounds and provide insights into binding affinity and the specific nature of molecular interactions, which can include hydrophobic forces, hydrogen bonding, and electrostatic interactions. researchgate.net

Key in silico techniques applicable to studying compounds like this compound include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. It is widely used to screen ligands by analyzing their binding affinities for specific receptors. researchgate.netchemrxiv.org The results can help identify potential biological targets and elucidate the structural basis of a compound's activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These studies use molecular descriptors—such as electronic properties (e.g., HOMO/LUMO energies), hydrophobicity, and steric parameters—to predict the activity of new compounds. nih.govjosai.ac.jp

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. This method can evaluate the stability of the binding mode and conformational changes in the protein upon ligand binding, which can influence its function. researchgate.netresearchgate.net

For phenolic compounds, in silico studies are particularly useful for understanding how they interact with proteins to form complexes. researchgate.net The conformational changes in a protein upon binding can lead to its folding or unfolding, affecting its functional and nutritional properties. researchgate.net Targeting protein-protein interactions (PPIs) is a growing area of drug discovery, though it presents challenges due to the large and often flat binding interfaces involved. nih.gov Computational approaches are critical in navigating these challenges to design effective small molecule modulators. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies would systematically modify the molecule to determine which functional groups are critical for its effects. While specific SAR studies for this compound are not detailed in the provided context, principles can be drawn from research on related substituted phenolic and dimethoxy-phenyl compounds. nih.govresearchgate.net

Key areas for SAR investigation on a this compound scaffold would include:

Modification of the Ethoxy Groups: Altering the length or nature of the alkyl chains at the 2 and 6 positions could impact the compound's hydrophobicity, steric profile, and ability to form hydrogen bonds. For example, replacing ethoxy groups with methoxy (B1213986) or larger alkoxy groups would systematically change these properties.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at the para- or meta-positions of the phenyl ring would modulate the electronic and steric properties of the molecule. QSAR studies on similar scaffolds, such as 2,6-dimethoxybenzoylamino compounds, have shown that the hydrophobicity and electronic character of substituents significantly influence inhibitory activity. nih.govresearchgate.net

Studies on other 2-methoxyphenols have demonstrated a linear relationship between antioxidant activity and electronic descriptors like ionization potential, while COX-2 inhibition was related to electronegativity. nih.govjosai.ac.jp Research on chalcones has shown that the presence and position of hydroxyl and methoxy groups on the phenyl rings are critical determinants of their antioxidant potential. researchgate.net These findings underscore the importance of systematic structural modification in optimizing the biological activity of phenolic compounds.

Table 2: General Principles of SAR for Substituted Phenolic Scaffolds
Structural ModificationPotential Impact on Physicochemical PropertiesLikely Effect on Biological ActivityReference Principle
Varying 2,6-alkoxy chain lengthAlters hydrophobicity and steric bulk.May affect binding pocket fit and membrane permeability. nih.gov
Adding electron-withdrawing groups to the ringIncreases acidity of the phenolic hydroxyl group.Could modulate antioxidant capacity and receptor interactions. nih.govjosai.ac.jp
Adding bulky groups to the ringIncreases steric hindrance.May enhance selectivity or prevent binding, depending on the target's topology. researchgate.net
Modifying the phenolic hydroxyl groupRemoves a key hydrogen bond donor.Likely to significantly alter or diminish antioxidant activity and change binding modes. researchgate.net

Environmental Fate and Degradation Studies

Biodegradation Pathways of Alkylphenols and Alkoxyphenols

The biodegradation of alkylphenols and their alkoxylated derivatives is a complex process governed by the structural characteristics of the compound and the metabolic capabilities of the present microorganisms. Generally, the breakdown of these compounds can proceed through various pathways, including oxidation of the alkyl or alkoxy side chains and hydroxylation followed by cleavage of the aromatic ring. researchgate.net In the case of alkylphenol ethoxylates (APnEOs), biodegradation often begins with the shortening of the ethoxylate chain, which can lead to the formation of more persistent intermediates like alkylphenols (APs) and alkylphenol carboxylates (APECs). service.gov.uk Under anaerobic conditions, the degradation of APEs is slower and can result in the accumulation of APs. service.gov.uk

Microbial Degradation Mechanisms (e.g., Mycobacterium neoaurum for 2,6-dimethylphenol)

While specific studies on the microbial degradation of 2,6-diethoxyphenol are limited, extensive research on analogous compounds provides insight into potential mechanisms. A notable example is the degradation of 2,6-dimethylphenol (B121312) (2,6-DMP) by the bacterium Mycobacterium neoaurum B5-4, which can utilize 2,6-DMP as its sole carbon source. This process is initiated by a two-component flavin-dependent monooxygenase system, MpdAB, which hydroxylates the aromatic ring. scirp.org

Another significant degradation mechanism, particularly for long-chain and branched alkylphenols, is ipso-substitution, observed in bacteria like Sphingobium xenophagum and Sphingomonas sp. researchgate.netsnf.ch This process involves the initial hydroxylation at the ipso-carbon (the ring carbon to which the alkyl group is attached), forming a quinol intermediate. researchgate.net Subsequently, the alkyl side chain is cleaved. researchgate.net This ipso-substitution mechanism has also been shown to be active for alkoxyphenols, such as 4-tert-butoxyphenol and 4-n-octyloxyphenol, which were shown to support the growth of S. xenophagum Bayram. researchgate.netsnf.ch

Fungi also play a role in the degradation of phenolic compounds. researchgate.net For instance, the fungus Aspergillus awamori has been shown to degrade 2,6-dimethoxyphenol (B48157), a compound structurally similar to this compound. ros.edu.pl Other bacteria, including Marinomonas mediterranea and Streptomyces antibioticus, also utilize oxidases to degrade 2,6-dimethoxyphenol. ros.edu.pl

Identification and Characterization of Intermediate Metabolites

The identification of intermediate metabolites is crucial for elucidating degradation pathways. In the degradation of 2,6-DMP by Mycobacterium neoaurum B5-4, a series of intermediates have been identified. The pathway begins with the conversion of 2,6-DMP to 2,6-dimethylhydroquinone, followed by another hydroxylation to form 2,6-dimethyl-3-hydroxy-hydroquinone. This compound then undergoes ortho-cleavage of the aromatic ring.

For alkylphenol ethoxylates, biodegradation typically results in intermediates with shortened ethylene (B1197577) oxide chains, such as nonylphenol ethoxylates with one or two ethoxy units (NP1EO and NP2EO). asm.org Further degradation leads to the formation of carboxylated metabolites, including (nonylphenoxy)ethoxyacetic acid. nih.gov These carboxylated intermediates are often more resistant to further breakdown and can accumulate in sewage effluents. service.gov.uk In the degradation of 4-nonylphenol (B119669) by Sphingobium xenophagum Bayram via the ipso-substitution pathway, the primary metabolites are hydroquinone (B1673460) and the corresponding nonyl alcohol. researchgate.netsnf.ch A minor pathway can also yield a 4-alkoxyphenol intermediate. researchgate.netsnf.ch

Metabolic Intermediates in the Degradation of 2,6-Dimethylphenol by M. neoaurum B5-4

Initial CompoundDegrading MicroorganismKey Intermediate MetabolitesFinal Stage
2,6-Dimethylphenol (2,6-DMP)Mycobacterium neoaurum B5-42,6-dimethylhydroquinone, 2,6-dimethyl-3-hydroxy-hydroquinone, 2,4-dimethyl-3-hydroxymuconic acid, citraconateEnters TCA Cycle

Photodegradation and Chemical Degradation Processes

Beyond biodegradation, phenolic compounds are subject to transformation via abiotic processes like photodegradation and chemical oxidation.

Photodegradation: This process involves the breakdown of chemical compounds by light energy. For phenolic compounds, this can be a significant environmental fate process. chimia.ch Studies on 2,6-dichlorophenol (B41786) (2,6-DCP), a structurally related compound, show that it undergoes photocatalytic degradation in the presence of a catalyst like titanium dioxide (TiO₂) and UV light. scirp.orgresearchgate.net The degradation rate is influenced by factors such as pH, initial substrate concentration, and catalyst dose. scirp.org For 2,6-DCP, maximum degradation efficiency was observed in an acidic pH range. scirp.org The process generally follows pseudo-first-order kinetics. scirp.org Lignin-related photochemical reactions, relevant to alkoxyphenols, can involve the cleavage of methoxy (B1213986) groups (and presumably ethoxy groups) and the formation of quinones. researchgate.net

Chemical Degradation: Chemical oxidation is another important pathway for the removal of phenolic compounds from the environment. Oxidants such as ozone, chlorine, and chlorine dioxide can effectively destroy phenols in industrial wastes. orsanco.org Hypervalent iodine reagents have also been shown to chemically oxidize simple phenolic compounds to form various quinone structures. acs.orgnih.govresearchgate.net For example, the oxidation of phenol (B47542) with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) results in the formation of benzoquinone. acs.org Redox-active metals found in soil, such as manganese (Mn(IV)), can also abiotically oxidize phenolic compounds, leading to the formation of quinones or complete oxidation to CO₂. mdpi.com Furthermore, catalytic processes using metals like vanadium have been demonstrated to cleave the C-O bonds in 2,6-dimethoxyphenol, converting it to intermediates like 3-methoxycatechol (B1210430) and pyrogallol (B1678534), particularly at elevated temperatures. nih.gov

Advanced Analytical Methods for Environmental Monitoring of Phenolic Compounds

Accurate monitoring of phenolic compounds like this compound in environmental matrices such as water and soil is essential for assessing their fate and impact. A variety of advanced analytical methods are employed for their detection and quantification. rsc.org

Official methods from organizations like the U.S. Environmental Protection Agency (EPA) often rely on gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govmdpi.com GC is frequently coupled with detectors like flame ionization (FID), electron capture (ECD), or mass spectrometry (MS). mdpi.commdpi.com HPLC is commonly used with diode-array detection (DAD) or MS. mdpi.commdpi.com These hyphenated techniques, such as GC-MS and LC-MS/MS, provide high sensitivity and selectivity, enabling the detection of trace levels of pollutants. mdpi.com

Sample preparation is a critical step before instrumental analysis. Traditional methods include liquid-liquid extraction (LLE) and Soxhlet extraction. nih.gov However, modern techniques such as solid-phase extraction (SPE) and solid-phase microextraction (SPME) are increasingly preferred as they are faster and use smaller volumes of hazardous organic solvents. nih.gov For some analyses, a derivatization step is necessary to make the phenolic compounds suitable for GC analysis. mdpi.com

Other advanced techniques include three-dimensional fluorescence spectroscopy, which can be effective for real-time monitoring, although overlapping spectra from similar compounds can present a challenge. rsc.org Electrochemical methods, including sensors and biosensors, offer a promising alternative for rapid, sensitive, and cost-effective detection of phenolic compounds. omniascience.comrsc.org

Common Analytical Techniques for Phenolic Compounds

TechniqueCommon Detectors/CouplingTypical ApplicationReference
Gas Chromatography (GC)Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD)Quantification of volatile and semi-volatile phenols in water and soil extracts. mdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS, MS/MS), Diode-Array Detection (DAD)Analysis of a broad range of phenols, including non-volatile and polar compounds. mdpi.commdpi.com
Solid-Phase Extraction (SPE)N/A (Sample Preparation)Concentrating analytes from water samples prior to GC or HPLC analysis. nih.gov
Electrochemical SensorsAmperometry, VoltammetryRapid, in-situ monitoring of phenolic compounds in water. omniascience.comrsc.org
3D Fluorescence SpectroscopyN/AReal-time screening of phenolic mixtures in aquatic environments. rsc.org

Potential Applications in Materials Science and Industrial Processes Academic Focus

Role as Monomers in Polymerization Reactions

2,6-Diethoxyphenol serves as a monomer for the synthesis of high-performance polymers, most notably those belonging to the poly(phenylene oxide) family.

Poly(phenylene oxide) (PPO) and its derivatives are engineering thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties. researchgate.netpolysciences.com The primary industrial route to these polymers is through the oxidative coupling polymerization of 2,6-disubstituted phenols. researchgate.netgoogle.com While 2,6-dimethylphenol (B121312) is the most common commercial monomer researchgate.netnih.gov, patents and academic literature confirm that this compound is also a suitable monomer for producing polyphenylene ethers. google.comepo.orggoogleapis.com

The polymerization is typically an oxidative carbon-oxygen coupling reaction. mdpi.com This process is generally catalyzed by a copper-amine complex, such as those formed from copper(I) salts like cuprous bromide (CuBr) and an amine like N,N-dimethylbutylamine (DMBA), in the presence of oxygen. mdpi.com The reaction involves the phenolic hydrogen's abstraction, followed by the coupling of phenoxy radicals to form the ether linkages of the polymer backbone. google.com The general reaction scheme leads to the formation of poly(this compound), a polymer with a repeating ether-linked aromatic structure.

The properties of a polymer are intrinsically linked to the structure of its monomeric repeating units. google.com In PPO-type polymers, the nature of the substituents at the 2 and 6 positions on the phenyl ring significantly influences the final material's characteristics. By comparing the well-studied poly(2,6-dimethylphenol) with the polymer derived from this compound, key structure-property relationships can be inferred.

The replacement of methyl (-CH₃) groups with ethoxy (-OCH₂CH₃) groups introduces greater steric bulk and flexibility to the polymer chain. This is expected to have several consequences:

Chain Packing and Crystallinity: The larger ethoxy groups would likely hinder the efficient packing of polymer chains, leading to a more amorphous (less crystalline) structure compared to poly(2,6-dimethylphenol).

Glass Transition Temperature (Tg): The increased segmental mobility and less efficient packing caused by the flexible ethoxy side chains would likely result in a lower glass transition temperature.

Solubility: The more amorphous nature and the presence of ether linkages in the side chains may enhance the polymer's solubility in a wider range of organic solvents.

Mechanical Properties: Changes in chain packing and intermolecular forces would also affect mechanical properties such as modulus, tensile strength, and impact resistance.

PropertyMonomer: 2,6-DimethylphenolMonomer: this compoundInferred Influence of Side Group on Polymer
Side Group Methyl (-CH₃)Ethoxy (-OCH₂CH₃)Increased steric bulk and flexibility.
Polymer Tg High (approx. 209 °C) polysciences.comExpected to be lowerIncreased chain mobility reduces Tg.
Crystallinity Semi-crystallineExpected to be lower / more amorphousSteric hindrance disrupts chain packing.
Solubility Soluble in chlorinated solvents, toluene (B28343) polysciences.comExpected to have broader solubilityLess ordered structure and polar ether groups improve solvent interaction.
Density HighExpected to be lowerLess efficient chain packing reduces density.

Application as Antioxidants and Stabilizers

Phenolic compounds are a cornerstone of polymer stabilization technology, protecting materials from oxidative degradation during processing and in their final application. researchgate.netresearchgate.net this compound, as a sterically hindered phenol (B47542), fits into this class of additives.

The primary antioxidant mechanism for hindered phenols is radical scavenging via hydrogen atom transfer (HAT). mdpi.comresearchgate.net The process of autoxidation in polymers proceeds through a free-radical chain reaction. A hindered phenolic antioxidant (ArOH), such as this compound, interrupts this cycle by donating its phenolic hydrogen atom to reactive peroxy radicals (ROO•) or alkyl radicals (R•). mdpi.com

This donation neutralizes the highly reactive radical, terminating the degradation cascade. The resulting phenoxy radical (ArO•) is resonance-stabilized due to the delocalization of the unpaired electron across the aromatic ring and is further sterically hindered by the flanking ethoxy groups. This stability prevents the phenoxy radical from initiating new oxidation chains, making it an effective chain-breaking antioxidant. nih.gov

The antioxidant potential of compounds like this compound can be quantified using various analytical methods, each based on a different aspect of antioxidant action.

Assay MethodPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, observed as a color change from purple to yellow. mdpi.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. The reduction in the blue-green color is proportional to the antioxidant's activity. mdpi.comresearchgate.net
FRAP (Ferric Reducing Antioxidant Power) Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. remedypublications.com
ORAC (Oxygen Radical Absorbance Capacity) Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The preservation of fluorescence over time indicates antioxidant capacity. mdpi.com

In industrial applications, antioxidants are often used in combination to achieve synergistic effects, where the total stabilizing effect is greater than the sum of the individual components. simonsfoundation.org A common synergistic system involves a primary antioxidant and a secondary antioxidant.

Primary Antioxidants: These are radical scavengers, like the hindered phenol this compound, which operate by the HAT mechanism to terminate radical chains.

Secondary Antioxidants: These are typically hydroperoxide decomposers, such as organophosphites or thioesters. They work by converting polymer hydroperoxides (ROOH)—which can otherwise break down into more reactive radicals—into stable, non-radical products like alcohols.

The combination is effective because the two types of antioxidants address different stages of the degradation cycle. The primary antioxidant scavenges the propagating radicals, while the secondary antioxidant removes the hydroperoxide precursors of those radicals. It is well-established that phenolic antioxidants exhibit synergistic effects when combined with these secondary stabilizers, leading to enhanced long-term thermal stability of the polymer. remedypublications.comsimonsfoundation.org Therefore, this compound would be expected to be a highly effective component in such synergistic stabilizer packages.

Catalysis Research and Development

The field of catalysis is focused on the development of substances that accelerate chemical reactions, enabling more efficient, selective, and sustainable chemical processes. lidsen.commdpi.comnih.gov Within this context, this compound is primarily of interest as a model substrate for the development and study of catalysts for oxidative coupling polymerization. google.comriken.jp

Research in this area aims to design novel catalysts that offer improvements over existing systems. For PPO synthesis, this includes developing catalysts that:

Exhibit higher activity, leading to faster polymerization rates.

Provide greater control over polymer molecular weight and polydispersity.

Operate under milder reaction conditions (e.g., lower temperature and pressure).

Show enhanced selectivity for C-O coupling over C-C coupling to minimize byproduct formation.

Studies often involve synthesizing new metal-ligand complexes, for example, based on copper riken.jp or other transition metals, and then evaluating their performance using standard monomers like 2,6-disubstituted phenols. By using this compound as a substrate, researchers can systematically investigate how catalyst structure affects reaction outcomes with monomers bearing alkoxy substituents, contributing to the fundamental understanding needed to design the next generation of catalysts for materials synthesis.

Design of Novel Catalysts Utilizing this compound Ligands

The development of novel catalysts often relies on the design of ligands that can fine-tune the electronic and steric properties of a metal center, thereby controlling catalytic activity and selectivity. chemicalbook.comwikipedia.org While this compound is not extensively documented as a standalone ligand in the scientific literature, its fundamental structure as a substituted phenol presents possibilities for its incorporation into catalyst systems. Phenolic compounds can serve as precursors to phenoxide ligands, which are crucial in various catalytic transformations. jyu.fi

Research into the oxidation of phenols has shown that 2,6-disubstituted phenols, including this compound, can be polymerized using oxygen-carrying intermediates like amine-basic cupric salt complexes. google.com In these systems, the phenol itself is a reactant but its interaction with the copper catalyst is fundamental to the reaction mechanism. google.comgoogle.com The process involves the oxidation of monohydric, 2,6-disubstituted, monocyclic phenols using an amine-basic cupric salt complex as the oxygen-carrying intermediate. google.com The specific substituents on the phenol, such as the ethoxy groups in this compound, influence the formation of the resulting polymer. google.com This catalytic system highlights a context where the phenol derivative is integral to the catalytic cycle, even if not a traditional stabilizing ligand.

Performance Evaluation in Organic Transformations

The performance of this compound has been notably evaluated in the context of oxidative polymerization. Specifically, it can undergo self-condensation reactions to form high molecular weight polymers. google.com Catalytic oxidation is a process that uses catalysts to introduce oxygen into compounds, with applications ranging from producing valuable chemicals to remediation. wikipedia.org

In one of the key organic transformations involving this compound, this compound is oxidized to produce polyphenylene ethers (also known as polyphenylene oxides). google.com This reaction is effectively catalyzed by a copper-amine complex. google.com The process is sensitive to the structure of the starting phenol; for instance, phenols with bulky groups in the 2- and 6-positions, or those with specific aryl or alkoxy groups, can preferentially form diphenoquinones instead of polymers under certain conditions. google.com However, this compound is listed among the phenols that successfully yield high molecular weight polymer products through this oxidative process. google.com This transformation demonstrates its utility and performance in creating stable, long-chain polymers from a monomeric unit.

Advanced Chemical Synthesis as a Building Block in Complex Molecules

Chemical building blocks are fundamental compounds used as starting materials for the synthesis of more complex molecules, playing a critical role in materials science and organic chemistry. biesterfeld.com These small molecules provide the structural foundation and specific functionalities necessary for constructing diverse molecular architectures. researchoutreach.org

This compound serves as a valuable building block, or monomer, for the synthesis of high-performance polymers. google.comvictrex.com Specifically, it is a starting material for producing poly(phenylene oxide)s. google.comresearchgate.net These polymers are known for their high resistance to acids, bases, and temperature, as well as good dielectric properties. researchgate.net The polymers derived from this compound can be used to manufacture a variety of articles through molding, calendering, or extrusion, including films, coatings, threads, and tapes. google.com Specific applications for these materials include high-impact parts, gaskets, and valve seats for high-pressure systems that require chemical resistance, as well as components for electrical applications like terminal blocks and circuit backings. google.com The ability of this compound to be converted into these durable materials underscores its importance as a monomer in advanced synthesis. rsc.org

Role in Fuel Chemistry Research

The global push for renewable energy has intensified research into biofuels, including those derived from the fast pyrolysis of biomass. vinca.rs This process converts organic materials into a liquid product known as bio-oil, which is a complex mixture of hundreds of chemical compounds. mdpi.com

Oxygenates in Upgraded Biomass Pyrolysis Oil

Bio-oil from biomass pyrolysis contains a significant fraction of oxygenated compounds, including phenols, ethers, aldehydes, and ketones, which distinguish it from conventional petroleum fuels. biesterfeld.commdpi.com Research has identified this compound as one of the many phenolic oxygenates present in upgraded biomass pyrolysis oil. researchgate.net The characterization of bio-oil composition is crucial for understanding its properties and potential for upgrading into transportation fuels. researchgate.netosti.gov The presence of phenolic derivatives like this compound is a direct result of the thermal decomposition of lignin (B12514952), a primary component of biomass. biesterfeld.com

Impact on Fuel Performance Properties

The oxygenated compounds found in bio-oil have a significant impact on its fuel properties. aet-biomass.com Phenolic compounds, in particular, have been studied for their effects on both gasoline and diesel performance. researchgate.netacs.org While diesel-range oxygenates, including phenols, generally exhibit low cetane numbers, which can be challenging for blending into diesel fuel, they also offer some benefits. researchgate.netepa.gov Research has shown that phenolic oxygenates can increase the conductivity, lubricity, and oxidation stability of diesel fuel. researchgate.netacs.orgepa.gov

Table 1: Physical Property of this compound in a Fuel Context

Property Value Standard Gasoline Value Source
Density at 298 K > 1100 kg/m³ 712-767 kg/m³ researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.